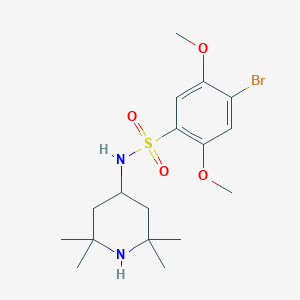
4-bromo-2,5-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-2,5-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide, also known as BDBS, is a chemical compound that has gained popularity in scientific research due to its unique properties. BDBS is a sulfonamide-based compound that has been synthesized using various methods.
Mechanism of Action
4-bromo-2,5-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide acts as an antagonist of the TRPV1 ion channel by binding to the channel and preventing the influx of calcium ions. 4-bromo-2,5-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide also acts as a negative allosteric modulator of the GABA(A) receptor by binding to a site on the receptor and reducing the receptor's sensitivity to GABA.
Biochemical and Physiological Effects:
4-bromo-2,5-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide has been found to have various biochemical and physiological effects. 4-bromo-2,5-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide has been shown to reduce the release of inflammatory mediators such as prostaglandins and cytokines. 4-bromo-2,5-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide has also been found to reduce the release of glutamate, which is the primary excitatory neurotransmitter in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 4-bromo-2,5-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide in lab experiments is its high potency and specificity for TRPV1 and GABA(A) receptors. 4-bromo-2,5-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide has also been found to be stable in various experimental conditions. However, one limitation of using 4-bromo-2,5-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide is its high cost, which may limit its use in some experiments.
Future Directions
Future research on 4-bromo-2,5-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide could focus on its potential therapeutic applications. 4-bromo-2,5-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide has been found to have anti-inflammatory and analgesic effects, which could be useful in the treatment of pain and inflammation. 4-bromo-2,5-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide could also be studied for its potential use in the treatment of anxiety and other neurological disorders. Further studies could also investigate the structure-activity relationship of 4-bromo-2,5-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide to develop more potent and selective compounds.
Synthesis Methods
The synthesis of 4-bromo-2,5-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide has been reported using various methods. One of the most commonly used methods is the reaction of 4-bromo-2,5-dimethoxybenzenesulfonyl chloride with N-(2,2,6,6-tetramethyl-4-piperidinyl)amine in the presence of a base such as triethylamine. The reaction yields 4-bromo-2,5-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide as a white solid with a high yield.
Scientific Research Applications
4-bromo-2,5-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide has been used in various scientific research studies, including the study of ion channels and receptors. 4-bromo-2,5-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide has been found to act as an antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in pain perception. 4-bromo-2,5-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide has also been used to study the function of the GABA(A) receptor, which is the primary inhibitory neurotransmitter in the brain.
properties
Product Name |
4-bromo-2,5-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide |
|---|---|
Molecular Formula |
C17H27BrN2O4S |
Molecular Weight |
435.4 g/mol |
IUPAC Name |
4-bromo-2,5-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H27BrN2O4S/c1-16(2)9-11(10-17(3,4)20-16)19-25(21,22)15-8-13(23-5)12(18)7-14(15)24-6/h7-8,11,19-20H,9-10H2,1-6H3 |
InChI Key |
ZKDACWCAOWYIJW-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=C(C=C(C(=C2)OC)Br)OC)C |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=C(C=C(C(=C2)OC)Br)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



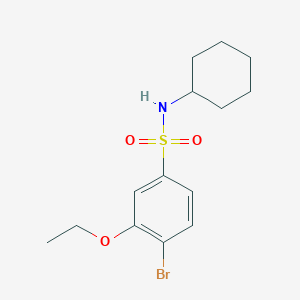




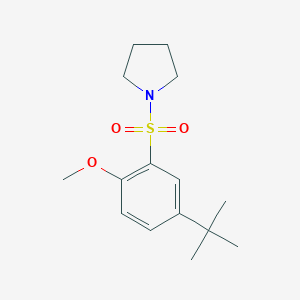
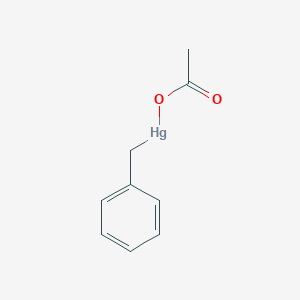
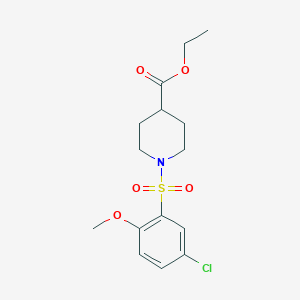

![Thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B224991.png)
![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B224993.png)
![1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B224995.png)
![1-[(2-Methoxy-5-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B225000.png)
